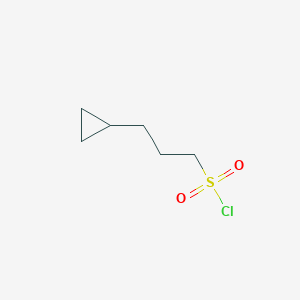

3-Cyclopropylpropane-1-sulfonyl chloride

Description

Significance of Sulfonyl Chloride Derivatives as Synthetic Intermediates and Reagents

The utility of sulfonyl chlorides is most prominently displayed in their reactions with nucleophiles. They are powerful electrophiles, readily reacting with alcohols (R'-OH) to form sulfonate esters (R-SO₂-OR') and with primary or secondary amines (R'R''NH) to yield sulfonamides (R-SO₂-NR'R''). This reactivity is the foundation of their widespread application.

Sulfonamides, in particular, are a critical class of compounds in medicinal chemistry. The sulfonamide functional group is a key structural motif in a multitude of therapeutic agents, including antibiotics, diuretics, and anticonvulsants. nih.gov The ability to readily synthesize a diverse library of sulfonamides by reacting various sulfonyl chlorides with different amines makes this class of reagents indispensable in drug discovery and development. mdpi.com

Beyond their role in forming stable final products, sulfonyl chlorides are also employed in the synthesis of other important sulfur-containing compounds and as protecting groups for amines. The sulfonyl group can be introduced to a nitrogen atom and later removed under specific conditions, allowing other chemical transformations to be performed on the molecule without interference from the amine group. Furthermore, sulfonyl chlorides are used in the synthesis of dyes, pigments, and as initiators for certain polymerization reactions. quora.com

Overview of Alkyl Sulfonyl Chlorides as a Distinct Subclass

While the sulfonyl chloride family includes both aromatic and aliphatic (alkyl) variations, alkyl sulfonyl chlorides form a distinct subclass with their own characteristic reactivity and synthetic pathways. Unlike their aromatic counterparts, which are often prepared by electrophilic aromatic substitution on an aromatic ring followed by chlorination, alkyl sulfonyl chlorides are typically synthesized through different methods.

Common preparative routes include the oxidative chlorination of sulfur-containing compounds like thiols (R-SH) or disulfides (R-S-S-R). organic-chemistry.orgnih.gov Various reagent systems, including combinations of hydrogen peroxide with thionyl chloride or hydrochloric acid, have been developed to achieve this transformation efficiently under mild conditions. organic-chemistry.org Another notable method is the Reed reaction, which involves the reaction of an alkane with sulfur dioxide and chlorine under UV light.

The reactivity of alkyl sulfonyl chlorides is primarily governed by the electrophilic nature of the sulfur atom. They readily undergo nucleophilic substitution at the sulfur center, displacing the chloride anion. This makes them highly effective reagents for introducing alkylsulfonyl groups into molecules, a common strategy in the synthesis of pharmaceuticals and agrochemicals. acsgcipr.org

Contextualization of 3-Cyclopropylpropane-1-sulfonyl chloride within Current Sulfonyl Chemistry Research

This compound is an alkyl sulfonyl chloride that incorporates a cyclopropyl (B3062369) group tethered to a propyl chain. While not as extensively documented in the scientific literature as simpler reagents like methanesulfonyl chloride or ethanesulfonyl chloride, its structure places it at the intersection of two important areas of chemical research: sulfonyl chloride chemistry and the use of cyclopropyl groups in molecular design.

The cyclopropyl moiety is a highly valued structural motif in medicinal chemistry. Its inclusion in a molecule can significantly influence its pharmacological properties by providing conformational rigidity, improving metabolic stability, and modulating lipophilicity. nih.gov The strained three-membered ring can also engage in unique electronic interactions with biological targets.

Given the established role of alkyl sulfonyl chlorides as building blocks, this compound serves as a potential reagent for introducing the 3-cyclopropylpropyl group into new chemical entities. This specific lipophilic side chain could be appended to amines or alcohols in target molecules to explore structure-activity relationships in drug discovery programs. For instance, a common synthetic strategy involves the reaction of a precursor like 3-chloropropane-1-sulfonyl chloride with an amine, followed by an intramolecular ring-closing reaction to form a cyclopropyl sulfonamide. google.comgoogle.com this compound offers a more direct route to introduce a pre-formed cyclopropyl-containing moiety. Its utility lies in its potential to create novel sulfonamide or sulfonate ester derivatives for evaluation as biologically active agents.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₁ClO₂S |

| Molecular Weight | 182.67 g/mol |

| SMILES | C1CC1CCCS(=O)(=O)Cl |

| InChI Key | BQAOIGKVDIAZJT-UHFFFAOYSA-N |

| Appearance | (Predicted) Colorless to pale yellow liquid |

| Class | Alkyl Sulfonyl Chloride |

Table 2: Chemical Compounds Mentioned

| Compound Name | Molecular Formula | Functional Group/Class |

|---|---|---|

| This compound | C₆H₁₁ClO₂S | Alkyl Sulfonyl Chloride |

| Methanesulfonyl chloride | CH₃ClO₂S | Alkyl Sulfonyl Chloride |

| Ethanesulfonyl chloride | C₂H₅ClO₂S | Alkyl Sulfonyl Chloride |

| 3-Chloropropane-1-sulfonyl chloride | C₃H₆Cl₂O₂S | Alkyl Sulfonyl Chloride |

| Sulfonamide | RSO₂NR'R'' | Amide of a sulfonic acid |

| Sulfonate ester | RSO₂OR' | Ester of a sulfonic acid |

| Thiol | RSH | Organosulfur compound |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-cyclopropylpropane-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO2S/c7-10(8,9)5-1-2-6-3-4-6/h6H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQAOIGKVDIAZJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CCCS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Cyclopropylpropane 1 Sulfonyl Chloride and Analogous Alkyl Sulfonyl Chlorides

Established Synthetic Pathways to Alkyl Sulfonyl Chlorides

The preparation of alkyl sulfonyl chlorides can be broadly categorized into two primary strategies: the direct oxidative chlorination of organosulfur precursors and the conversion of pre-existing sulfonic acids or their corresponding salts.

Oxidative Chlorination Approaches

Oxidative chlorination methods are widely employed for the synthesis of sulfonyl chlorides due to their efficiency and the ready availability of the starting materials. These methods involve the simultaneous oxidation of a sulfur-containing functional group and its chlorination to yield the desired sulfonyl chloride.

Thiols (mercaptans) and disulfides are common precursors for the synthesis of alkyl sulfonyl chlorides. The direct oxidative chlorination of these compounds can be achieved using various reagents. A classic method involves the reaction of an alkyl mercaptan or a dialkyl disulfide with chlorine in an aqueous hydrochloric acid medium. google.com This process is often conducted continuously, allowing for high yields of the alkyl sulfonyl chloride. google.com

A variety of modern reagents have been developed to effect this transformation under milder conditions. For instance, a combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) serves as a highly reactive system for the direct oxidative conversion of thiols to their corresponding sulfonyl chlorides. organic-chemistry.orgorganic-chemistry.org This method is advantageous due to its rapid reaction times and high yields. organic-chemistry.org Similarly, hydrogen peroxide in the presence of zirconium tetrachloride (ZrCl₄) is an efficient reagent for the oxidative chlorination of both thiols and disulfides, offering excellent yields and short reaction times under mild conditions. organic-chemistry.org Another approach utilizes a mixture of a nitrate (B79036) salt and chlorotrimethylsilane, which provides a mild and efficient route to sulfonyl chlorides from thiols and disulfides in high yields. organic-chemistry.org

The following table summarizes the yields of various sulfonyl chlorides prepared from thiols and disulfides using different oxidative chlorination methods.

| Starting Material | Reagent System | Product | Yield (%) | Reference |

| Dodecanethiol | H₂O₂/SOCl₂ | Dodecanesulfonyl chloride | 95 | organic-chemistry.org |

| Benzyl mercaptan | H₂O₂/SOCl₂ | Phenylmethanesulfonyl chloride | 97 | organic-chemistry.org |

| Diphenyl disulfide | H₂O₂/ZrCl₄ | Benzenesulfonyl chloride | 94 | organic-chemistry.org |

| Dibenzyl disulfide | H₂O₂/ZrCl₄ | Phenylmethanesulfonyl chloride | 96 | organic-chemistry.org |

| 1-Octanethiol | Nitrate/TMSCl | Octanesulfonyl chloride | 92 | organic-chemistry.org |

An alternative and often more convenient route to alkyl sulfonyl chlorides involves the use of S-alkyl isothiourea salts. These salts are readily prepared from the corresponding alkyl halides or mesylates and thiourea (B124793), and they are advantageous as they are typically odorless, crystalline solids. organic-chemistry.orgthieme-connect.com The oxidative chlorosulfonation of S-alkyl isothiourea salts can be achieved with various chlorinating agents, including chlorine gas. thieme-connect.com However, due to the hazardous nature of chlorine gas, alternative reagents are preferred. researchgate.net

This method is particularly useful for synthesizing a diverse range of sulfonyl chlorides, including those with various functional groups. organic-chemistry.org The reaction proceeds efficiently under mild conditions to provide the desired products in moderate to excellent yields. organic-chemistry.org

N-Chlorosuccinimide (NCS) has emerged as a practical and safer alternative to chlorine gas for the oxidative chlorosulfonation of various sulfur-containing precursors. organic-chemistry.orgresearchgate.net A combination of NCS and dilute hydrochloric acid can smoothly oxidize thiols and their derivatives to the corresponding sulfonyl chlorides in good yields. organic-chemistry.orgorganic-chemistry.org This method offers a controlled reaction environment and is applicable to a range of substrates, including thioacetates and thiocarbamates. organic-chemistry.org

The use of NCS in conjunction with S-alkylisothiourea salts provides an environmentally friendly and convenient synthesis of sulfonyl chlorides. organic-chemistry.orgthieme-connect.com This approach is scalable, and the water-soluble byproduct, succinimide (B58015), can be recycled back to NCS, making the process more sustainable. organic-chemistry.orgthieme-connect.com The reaction of thiols with NCS and tetrabutylammonium (B224687) chloride in aqueous acetonitrile (B52724) also leads to the in situ generation of sulfonyl chlorides. nih.govresearchgate.net

The table below illustrates the effectiveness of NCS in the synthesis of various sulfonyl chlorides.

| Starting Material | Reagent System | Product | Yield (%) | Reference |

| S-Benzylisothiourea chloride | NCS/HCl | Phenylmethanesulfonyl chloride | 96 | thieme-connect.com |

| 1-Dodecanethiol | NCS/HCl | Dodecanesulfonyl chloride | 91 | organic-chemistry.org |

| Thiophenol | NCS/HCl | Benzenesulfonyl chloride | 94 | organic-chemistry.org |

Hypochlorite-based oxidants, such as sodium hypochlorite (B82951) (bleach) and sodium chlorite (B76162) (NaClO₂), offer an economical and environmentally friendly option for the synthesis of alkanesulfonyl chlorides. organic-chemistry.orgorganic-chemistry.org Bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts is a simple and worker-friendly procedure that affords high yields of the desired products without the need for chromatography. organic-chemistry.orgorganic-chemistry.org

Sodium chlorite is also an effective reagent for the oxidative chlorosulfonation of S-alkyl isothiourea salts, providing a convenient, safe, and environmentally benign synthesis of diverse sulfonyl chlorides in high yields. organic-chemistry.org Furthermore, sodium hypochlorite pentahydrate (NaOCl·5H₂O) crystals can be used for the reaction of disulfides or thiols in acetic acid to produce sulfonyl chlorides. researchgate.netsemanticscholar.org

Conversion from Sulfonic Acids and Their Salts

Another major synthetic route to sulfonyl chlorides involves the conversion of sulfonic acids or their salts. This approach is particularly useful when the corresponding sulfonic acid is readily available.

The most common method for converting sulfonic acids to sulfonyl chlorides is through the use of chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). lookchem.comgoogle.com The reaction of a sulfonic acid with thionyl chloride, often in the presence of a catalytic amount of dimethylformamide (DMF), provides the corresponding sulfonyl chloride. lookchem.com Similarly, phosphorus oxychloride can be used to convert sulfonic acids to sulfonyl chlorides. researchgate.net

Sodium salts of sulfonic acids can also be converted to sulfonyl chlorides. google.com Traditional methods often employ harsh reagents like phosphorus pentachloride, which may not be suitable for sterically hindered substrates. google.com Milder methods have been developed, such as the use of oxalyl chloride in the presence of a catalytic amount of water and a co-catalyst like N,N-dimethylformamide. google.com This approach is believed to proceed through the in situ formation of the protonated sulfonic acid, which is more readily converted to the sulfonyl chloride. google.com The use of 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC) has also been reported as an efficient method for preparing sulfonyl chlorides from sulfonic acids under mild, solvent-free conditions. lookchem.com

Direct Chlorination Reagents for Sulfonic Acid Transformation

The most direct and conventional route to sulfonyl chlorides is the chlorination of the corresponding sulfonic acids. This transformation involves the replacement of the hydroxyl (-OH) group of the sulfonic acid with a chlorine atom. A variety of chlorinating agents can accomplish this conversion, each with its own advantages and limitations regarding reactivity, substrate scope, and reaction conditions. wikipedia.orgresearchgate.net

Commonly employed reagents include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), phosphorus pentachloride (PCl₅), and phosphoryl chloride (POCl₃). researchgate.netgoogle.comlookchem.com Thionyl chloride is widely used, often in the presence of a catalytic amount of N,N-dimethylformamide (DMF), which facilitates the reaction. wikipedia.orgguidechem.com The reaction of sulfonic acids with thionyl chloride produces the desired sulfonyl chloride along with volatile byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which simplifies product isolation. wikipedia.orgucla.edu

Oxalyl chloride is another effective reagent for this conversion, known for being milder and more selective than thionyl chloride in some applications. wikipedia.org Its reaction also produces only gaseous byproducts (CO, CO₂, HCl), facilitating purification. google.comwikipedia.org Phosphorus-based reagents like PCl₅ are also effective but can sometimes lead to harsher reaction conditions. researchgate.netchemicalbook.com

More recently, alternative reagents have been developed to offer milder conditions and broader functional group tolerance. For instance, 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC) has been reported as an efficient chlorinating agent for converting sulfonic acids to sulfonyl chlorides under mild, solvent-free conditions. lookchem.comorganic-chemistry.org

| Reagent | Typical Conditions | Advantages | Disadvantages | References |

|---|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Neat or in solvent (e.g., CH₂Cl₂), often with catalytic DMF | Volatile byproducts (SO₂, HCl), cost-effective | Can be harsh, may not be suitable for sensitive substrates | wikipedia.orgucla.edugoogle.com |

| Oxalyl Chloride ((COCl)₂) | Inert solvent (e.g., CH₂Cl₂, THF), often with catalytic DMF | Milder than SOCl₂, volatile byproducts (CO, CO₂, HCl), high reactivity | More expensive than SOCl₂, potential for side reactions with electron-rich systems | google.comwikipedia.orgreddit.com |

| Phosphorus Pentachloride (PCl₅) | Neat or in an inert solvent | Highly effective for a broad range of substrates | Solid reagent, byproduct (POCl₃) requires separation, harsh conditions | researchgate.netgoogle.comchemicalbook.com |

| TAPC | Solvent-free, grinding at room temperature | Mild conditions, short reaction times, high efficiency, simple workup | Specialized reagent, may not be as readily available | lookchem.comorganic-chemistry.org |

Deoxychlorination Strategies (General Relevance to Sulfonyl Halide Formation)

Deoxychlorination refers to a broad class of reactions where a hydroxyl group or a carbonyl group is converted into a chloride. acsgcipr.org This strategy is fundamental in organic synthesis, most notably in the conversion of carboxylic acids to acyl chlorides and alcohols to alkyl chlorides. ucla.eduacsgcipr.org The same principle applies to the synthesis of sulfonyl chlorides from sulfonic acids, where the hydroxyl group of the R-SO₂OH moiety is replaced by a chlorine atom.

The reagents used for deoxychlorination, such as thionyl chloride (SOCl₂), oxalyl chloride, and phosphorus halides (PCl₃, PCl₅, POCl₃), are the same ones employed in the direct chlorination of sulfonic acids. acsgcipr.org The underlying mechanism involves the activation of the sulfonic acid's hydroxyl group, converting it into a better leaving group. For example, when thionyl chloride is used, the sulfonic acid attacks the sulfur atom of SOCl₂, leading to the formation of a chlorosulfite intermediate. This intermediate then undergoes nucleophilic attack by the chloride ion, resulting in the formation of the sulfonyl chloride and the release of SO₂ and HCl. This process is an example of a nucleophilic substitution on the sulfur atom. acsgcipr.org These deoxychlorination reactions are often highly exothermic and must be handled with care, as most of the reagents react violently with water. acsgcipr.org

Emerging and Specialized Synthetic Strategies

While the direct chlorination of sulfonic acids is a robust method, modern synthetic chemistry often requires milder and more selective approaches, especially in the context of complex molecules with multiple functional groups.

A notable emerging strategy involves the conversion of sulfonyl hydrazides (R-SO₂NHNH₂) into sulfonyl chlorides. This method provides a mild and efficient alternative to traditional routes. A simple and rapid protocol has been developed using N-halosuccinimides, such as N-chlorosuccinimide (NCS), as the halogen source. mdpi.comresearchgate.netpreprints.org

In this reaction, the sulfonyl hydrazide is treated with NCS in a solvent like acetonitrile at room temperature. mdpi.compreprints.org The reaction is typically clean, proceeds with high selectivity, and affords the corresponding sulfonyl chloride in excellent yields. mdpi.comresearchgate.net This method is advantageous as it avoids the use of harsh and corrosive reagents required for the chlorination of sulfonic acids. preprints.org The sulfonyl hydrazide precursors are readily accessible, often prepared from the reaction of a sulfonyl chloride with hydrazine. lookchem.com

| Substrate (Sulfonyl Hydrazide) | Product (Sulfonyl Chloride) | Yield | Conditions | References |

|---|---|---|---|---|

| 4-Methylbenzenesulfonohydrazide | 4-Methylbenzenesulfonyl chloride | 95% | NCS (2.0 equiv), CH₃CN, rt, 2h | mdpi.compreprints.org |

| Benzenesulfonohydrazide | Benzenesulfonyl chloride | 96% | NCS (2.0 equiv), CH₃CN, rt, 2h | mdpi.com |

| 4-Methoxybenzenesulfonohydrazide | 4-Methoxybenzenesulfonyl chloride | 94% | NCS (2.0 equiv), CH₃CN, rt, 2h | mdpi.com |

In drug discovery and medicinal chemistry, the ability to modify complex molecules at a late stage is highly valuable. Primary sulfonamides (R-SO₂NH₂), which are common motifs in pharmaceuticals, are generally considered stable and unreactive functional groups. However, recent advancements have enabled their activation and conversion into highly reactive sulfonyl chlorides. nih.govresearchgate.netresearchgate.net

A key breakthrough in this area is the use of a pyrylium (B1242799) salt, 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) (Pyry-BF₄), as an activating agent. nih.govnih.gov This reagent activates the otherwise poorly nucleophilic NH₂ group of the sulfonamide, facilitating its conversion into a sulfonyl chloride under mild conditions. nih.govresearchgate.net The reaction tolerates a wide array of sensitive functional groups, making it ideal for the late-stage functionalization of complex, drug-like molecules. nih.govnih.gov This transformation allows for the diversification of sulfonamide-containing compounds by converting them into versatile sulfonyl chloride electrophiles, which can then be coupled with various nucleophiles to generate new sulfonamides, sulfonates, and other derivatives. nih.govresearchgate.net

Specific Considerations for the Synthesis of 3-Cyclopropylpropane-1-sulfonyl chloride

Precursor Design and Accessibility Incorporating the Cyclopropyl (B3062369) Moiety

The synthesis of this compound requires a precursor that contains the intact 3-cyclopropylpropyl carbon skeleton. The accessibility and design of this precursor are critical for an efficient synthetic route. A logical precursor is the corresponding sulfonic acid, 3-cyclopropylpropane-1-sulfonic acid, or its salt.

Several synthetic pathways can be envisioned to access this key intermediate:

From 1-bromo-3-cyclopropylpropane: A common method to introduce a sulfonic acid group is via the Strecker sulfite (B76179) synthesis. Commercially available 1-bromo-3-cyclopropylpropane can be reacted with an aqueous solution of sodium sulfite (Na₂SO₃) to yield sodium 3-cyclopropylpropane-1-sulfonate. This salt can then be converted to the corresponding sulfonyl chloride using one of the direct chlorination reagents discussed previously, such as thionyl chloride or oxalyl chloride. google.com

From 3-cyclopropylpropan-1-ol: The alcohol can be converted to a suitable leaving group, such as a tosylate or mesylate, followed by substitution with a sulfite salt. Alternatively, it can be converted to the corresponding bromide or chloride, which then follows the pathway described above.

From 3-cyclopropylpropane-1-thiol (B2443580): Another versatile route involves the synthesis of the corresponding thiol. This thiol can be prepared from 1-bromo-3-cyclopropylpropane by reaction with sodium thiomethoxide followed by demethylation, or with thiourea followed by hydrolysis. The resulting 3-cyclopropylpropane-1-thiol can then be subjected to oxidative chlorination. Reagents such as chlorine gas in aqueous solution, or milder systems like N-chlorosuccinimide in the presence of an acid, can directly convert the thiol to the desired this compound. researchgate.netorganic-chemistry.org

The choice of precursor and synthetic route will depend on factors such as the availability and cost of starting materials, scalability, and compatibility with other functional groups if a more complex derivative were the target. The synthesis starting from 1-bromo-3-cyclopropylpropane via the sulfonate salt is often a reliable and straightforward approach for preparing aliphatic sulfonyl chlorides.

Optimization for High Yields and Purity

The synthesis of this compound and analogous alkyl sulfonyl chlorides is centered on the oxidative chlorination of corresponding sulfur-containing precursors. Optimization of these synthetic routes is critical for achieving high yields and exceptional purity, which are paramount for their subsequent applications. Research has focused on refining reaction parameters such as the choice of chlorinating and oxidizing agents, solvent systems, reaction temperature, and stoichiometry.

A prevalent strategy involves the direct oxidative conversion of thiols or their derivatives. organic-chemistry.orgorganic-chemistry.org One highly efficient method employs a combination of hydrogen peroxide (H₂O₂) and a catalyst, such as zirconium tetrachloride (ZrCl₄). thieme-connect.com The optimization of this reaction for a model substrate, 4-bromothiophenol, revealed that the highest yield (98%) was achieved using three equivalents of H₂O₂ in the presence of one equivalent of ZrCl₄, with the reaction completing in just one minute at room temperature. thieme-connect.com This approach is advantageous due to its extremely fast reaction times, mild conditions, and the avoidance of harsh reagents. thieme-connect.com

Another widely optimized method utilizes N-halosuccinimides, particularly N-chlorosuccinimide (NCS), as the chlorinating agent. organic-chemistry.orgorganic-chemistry.org The synthesis of structurally diverse sulfonyl chlorides from S-alkylisothiourea salts via NCS-mediated chlorosulfonation has been shown to produce good to excellent yields. organic-chemistry.org This method is valued for its operational simplicity and the use of odorless, easily prepared starting materials. organic-chemistry.org Further refinement involves the use of N-chloro-N-(phenylsulfonyl)benzenesulfonamide (NCBSI), which has been demonstrated to produce various alkyl sulfonyl chlorides in yields up to 98%. researchgate.netresearchgate.net

The choice of reagents and reaction conditions is tailored to maximize the conversion of the starting material while minimizing the formation of common impurities, such as the corresponding sulfonic acid (from hydrolysis) or disulfides (from incomplete oxidation). lookchem.com Purification is a key aspect of optimization. For liquid sulfonyl chlorides, techniques such as scrubbing with concentrated hydrochloric acid followed by stripping under reduced pressure can effectively remove sulfonic acids and other volatile impurities. google.com For solid products, recrystallization from appropriate solvents is a common final step to achieve high purity. lookchem.com

The table below summarizes optimized conditions for the synthesis of various analogous sulfonyl chlorides, highlighting the high yields achievable.

| Starting Material | Reagent System | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Various Thiols | H₂O₂ / ZrCl₄ | Acetonitrile, Room Temp, 1 min | 90-98 | thieme-connect.com |

| Various Thiols | H₂O₂ / SOCl₂ | Acetonitrile, Room Temp, 1 min | up to 97 | organic-chemistry.org |

| S-Alkylisothiourea Salts | NCS | Acetonitrile/Water, Room Temp | Good to Excellent | organic-chemistry.org |

| S-Alkylisothiourea Salts | NCBSI / HCl | Acetonitrile, 0-20 °C | up to 98 | researchgate.net |

| Sulfonyl Hydrazides | NCS | Acetonitrile, Room Temp, 2 h | up to 94 | nih.gov |

Scalability Assessments for Laboratory and Industrial Production

The transition of synthetic methodologies for this compound and its analogs from laboratory benchtop to industrial-scale production requires rigorous scalability assessments. Key considerations include safety, cost-effectiveness, process robustness, and environmental impact. organic-chemistry.orgorganic-chemistry.org

Methods utilizing S-alkylisothiourea salts with reagents like N-chlorosuccinimide (NCS) or sodium hypochlorite (bleach) are particularly well-suited for large-scale synthesis. organic-chemistry.orgorganic-chemistry.org These routes are considered environment- and worker-friendly as they avoid highly toxic reagents like chlorine gas and offer safe operational parameters. organic-chemistry.orgorganic-chemistry.org The purification process is often simplified, sometimes avoiding chromatography, which is a significant advantage at an industrial scale. organic-chemistry.org Furthermore, in large-scale syntheses using NCS, the water-soluble byproduct, succinimide, can be conveniently recovered and recycled back into the starting reagent, enhancing the economic and environmental viability of the process. organic-chemistry.orgorganic-chemistry.org

Continuous flow chemistry presents a modern solution to many of the challenges associated with scaling up sulfonyl chloride synthesis. rsc.orgmdpi.comrsc.org While much of the detailed public research focuses on aryl sulfonyl chlorides, the principles are directly applicable to alkyl analogs. Continuous manufacturing systems, often employing continuous stirred-tank reactors (CSTRs), offer superior control over highly exothermic reactions, which are common in oxidative chlorination. rsc.orgmdpi.com This enhanced control improves process safety by preventing thermal runaway. rsc.org

An automated continuous system for aryl sulfonyl chloride production demonstrated a significant improvement in space-time yield compared to optimized batch conditions (0.139 g mL⁻¹ h⁻¹ for flow vs. 0.072 g mL⁻¹ h⁻¹ for batch). mdpi.com Such systems allow for the safe, multi-hundred-gram production of sulfonyl chlorides at a laboratory scale, providing a clear pathway to industrial manufacturing. mdpi.comresearchgate.net The development of aqueous processes for Sandmeyer-type reactions to produce aryl sulfonyl chlorides also highlights scalability, as the products often precipitate directly from the reaction mixture in high yield and purity, simplifying isolation. acs.orgresearchgate.net This approach is noted to be safer, more robust, and readily scalable. acs.orgresearchgate.net

The scalability of a one-pot conversion of sulfonyl hydrazides to sulfonyl chlorides has also been demonstrated, with a successful scale-up from 0.3 mmol to 6 mmol without altering the protocol, achieving a 94% yield. nih.gov This indicates the robustness of the method for larger laboratory-scale preparations.

The following table compares key aspects of batch versus continuous flow processing for analogous sulfonyl chloride syntheses.

| Parameter | Batch Processing | Continuous Flow Processing | Reference |

|---|---|---|---|

| Safety | Higher risk of thermal runaway with exothermic reactions, especially on a large scale. | Superior heat management, minimizing risk of thermal runaway. | rsc.orgmdpi.com |

| Process Control | Difficult to maintain consistent reaction parameters throughout the vessel. | Exquisite control over parameters like temperature, pressure, and residence time. | rsc.orgmdpi.com |

| Spacetime Yield | Generally lower (e.g., 0.072 g mL⁻¹ h⁻¹ for an optimized aryl sulfonyl chloride process). | Significantly higher (e.g., 0.139 g mL⁻¹ h⁻¹ for the same process). | mdpi.com |

| Scalability | Scaling up can be complex and introduce new safety hazards. | More straightforward and safer to scale by running the system for longer periods or using larger reactors. | rsc.orgresearchgate.net |

| Isolation | Typically involves workup of the entire batch at the end of the reaction. | Can be integrated with continuous separation and purification steps. | mdpi.com |

Reactivity Profiles and Mechanistic Investigations of 3 Cyclopropylpropane 1 Sulfonyl Chloride

Nucleophilic Substitution Reactions of the Sulfonyl Chloride Group

The sulfur atom in 3-cyclopropylpropane-1-sulfonyl chloride is highly electrophilic, making the sulfonyl chloride group susceptible to attack by a wide range of nucleophiles. This reactivity is the foundation for its utility in synthesizing a variety of sulfonamide and sulfonate ester derivatives. The primary mechanism for these transformations is nucleophilic substitution, typically proceeding through a bimolecular (SN2-type) pathway at the sulfur center.

The reaction of this compound with primary and secondary amines is a robust and widely utilized method for the formation of sulfonamides. researchgate.netrsc.org This reaction, often referred to as sulfonylation, typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct. researchgate.net The nucleophilicity of the amine plays a significant role in the reaction's success; primary amines are generally highly reactive, while secondary amines can exhibit lower reactivity. researchgate.net Even sterically hindered amines can react to form sulfonamides. youtube.com

The general reaction involves the attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group. The choice of base and solvent can influence the reaction conditions. Common bases include tertiary amines like triethylamine (B128534) or pyridine, which also can serve as the solvent. researchgate.net

A variety of amines can be used in this reaction, including:

Primary aliphatic amines: These readily react to form N-alkylsulfonamides.

Secondary aliphatic amines: These form N,N-dialkylsulfonamides.

Anilines: Less nucleophilic aromatic amines can also be used, sometimes requiring slightly more forcing conditions.

Heterocyclic amines: Amines containing heterocyclic rings are common substrates in medicinal chemistry for the synthesis of complex sulfonamides. masterorganicchemistry.com

Table 1: Representative Reactions of Sulfonyl Chlorides with Amines

| Amine Type | General Reaction | Typical Conditions | Product |

|---|---|---|---|

| Primary Amine | R-SO₂Cl + R'-NH₂ | Base (e.g., Pyridine, Triethylamine), Solvent (e.g., CH₂Cl₂, THF) | R-SO₂-NH-R' |

| Secondary Amine | R-SO₂Cl + R'₂-NH | Base (e.g., Pyridine, Triethylamine), Solvent (e.g., CH₂Cl₂, THF) | R-SO₂-N-R'₂ |

| Aniline | R-SO₂Cl + Ar-NH₂ | Base (e.g., Pyridine), elevated temperature may be required | R-SO₂-NH-Ar |

Note: R in the general reactions represents the 3-cyclopropylpropyl group.

In a reaction analogous to sulfonamide formation, this compound can react with alcohols to produce sulfonate esters. This process, often termed sulfonylation or specifically tosylation when using p-toluenesulfonyl chloride, is a common method for converting an alcohol into a good leaving group for subsequent nucleophilic substitution or elimination reactions. libretexts.org The reaction is typically carried out in the presence of a base, such as pyridine, which serves to neutralize the HCl byproduct and may also act as a nucleophilic catalyst. eurjchem.com

The mechanism involves the attack of the alcohol's oxygen atom on the sulfur of the sulfonyl chloride. youtube.com This reaction is applicable to both primary and secondary alcohols. eurjchem.com The resulting sulfonate esters are valuable synthetic intermediates. eurjchem.comucl.ac.uk

General Reaction Scheme:

R-OH + this compound --(Base)--> 3-Cyclopropylpropane-1-sulfonate ester + [Base-H]⁺Cl⁻

Table 2: Conditions for Sulfonate Ester Synthesis

| Alcohol Type | Base | Solvent | General Outcome |

|---|---|---|---|

| Primary Alcohol | Pyridine | Pyridine, CH₂Cl₂ | Good to excellent yield of the corresponding sulfonate ester. |

| Secondary Alcohol | Triethylamine | CH₂Cl₂, THF | Generally good yields, though may be slower than with primary alcohols. |

The reactivity of the sulfonyl chloride group extends beyond amines and alcohols to a variety of other nucleophiles. This allows for the synthesis of a broad range of derivatives. For instance, sulfonyl chlorides can be used as derivatizing agents to enhance the sensitivity of analytical methods like HPLC-MS/MS. sigmaaldrich.comnih.gov In such applications, the sulfonyl chloride reacts with functional groups (like hydroxyl groups on sterols or phenols) in the analyte molecules. nih.gov

Reactions with other nucleophiles can lead to the formation of different classes of sulfur-containing compounds. While less common than sulfonamide and sulfonate ester formation, these reactions highlight the versatility of sulfonyl chlorides as electrophilic building blocks. For example, reactions with certain cyclic imines have been shown to yield diverse products depending on the reaction conditions and the structure of the imine. researchgate.netresearchgate.net

The nucleophilic substitution at the sulfonyl sulfur of compounds like this compound is generally understood to proceed via a concerted, bimolecular nucleophilic substitution (SN2-type) mechanism. acs.orgnih.gov Theoretical and experimental studies on analogous sulfonyl chlorides support a mechanism involving a single transition state. nih.gov

In this SN2-like process, the nucleophile attacks the sulfur atom, and the chloride ion is displaced in a single, concerted step. The transition state is proposed to have a trigonal bipyramidal geometry around the sulfur atom. researchgate.net Computational studies on the hydrolysis and methanolysis of methanesulfonyl chloride indicate that the reaction occurs via a concerted SN2 mechanism, and the transition state is looser when catalyzed by additional solvent molecules. acs.org The role of solvent molecules can be bifunctional, acting as both a general base and a general acid, with general-base catalysis being more significant. acs.org

Kinetic studies on arenesulfonyl chlorides have shown that the reaction rates are influenced by both the electronic and steric properties of substituents on the aromatic ring and the nature of the nucleophile. mdpi.commdpi.com For alkanesulfonyl chlorides, the mechanism can be influenced by the structure of the alkyl group. For example, the hydrolysis of cyclopropanesulfonyl chloride is thought to proceed through a sulfene (B1252967) intermediate. iupac.org However, for this compound, which lacks an alpha-hydrogen, a direct SN2-type displacement is the more probable pathway for reactions with most nucleophiles.

Radical Pathways Involving the Sulfonyl Chloride Moiety

Beyond its ionic reactivity, the sulfonyl chloride group can also participate in radical reactions. This typically involves the homolytic cleavage of the sulfur-chlorine bond to generate a sulfonyl radical.

Sulfonyl radicals can be generated from sulfonyl chlorides under various conditions, including through the use of photoredox catalysis. cam.ac.ukrsc.org Visible-light-activated methods have been developed for the redox-neutral formation of sulfonyl radicals from sulfonyl chlorides. rsc.org Once generated, these sulfonyl radicals are reactive species that can participate in a variety of transformations.

A key reaction of sulfonyl radicals is their addition to carbon-carbon multiple bonds, such as those in alkenes and alkynes. researchgate.net This addition forms a new carbon-centered radical, which can then undergo further reactions. The addition of sulfonyl radicals to unsaturated systems is a powerful tool for the formation of carbon-sulfur bonds and the synthesis of complex sulfur-containing molecules like vinyl sulfones. nih.gov The reactivity of the sulfonyl radical and the outcome of the reaction can be influenced by the stability of the radical intermediates and the nature of the unsaturated substrate. researchgate.net

The generation of a 3-cyclopropylpropane-1-sulfonyl radical would offer a pathway to incorporate the 3-cyclopropylpropylsulfonyl moiety into molecules through radical addition reactions, expanding the synthetic utility of this compound into the realm of radical chemistry.

Radical Sulfonylation Reactions with Various Substrates

The sulfur-chlorine bond in this compound can undergo homolytic cleavage upon initiation by radical initiators (e.g., AIBN), heat, or photolysis, generating a 3-cyclopropylpropane-1-sulfonyl radical. This reactive intermediate can then participate in various radical sulfonylation reactions.

The general mechanism involves the addition of the sulfonyl radical to an unsaturated substrate, such as an alkene or alkyne, to form a carbon-centered radical intermediate. This intermediate can then be trapped by a halogen atom from another molecule of the sulfonyl chloride or another halogen source, or it may undergo other radical cascade processes.

The addition of sulfonyl radicals to unsaturated bonds is a versatile method for the formation of C-S bonds. nih.gov The regioselectivity of the addition to unsymmetrical alkenes and alkynes is governed by the stability of the resulting carbon-centered radical.

Illustrative Data for Radical Addition Reactions of Alkanesulfonyl Chlorides

The following table provides a hypothetical representation of the types of products that could be expected from the radical addition of this compound to various unsaturated substrates, based on the known reactivity of similar alkanesulfonyl chlorides.

| Substrate (Alkene/Alkyne) | Expected Major Product | Plausible Reaction Conditions |

| Styrene | 2-Chloro-1-phenyl-1-((3-cyclopropylpropyl)sulfonyl)ethane | AIBN, heat |

| 1-Octene | 1-Chloro-2-((3-cyclopropylpropyl)sulfonyl)octane | Peroxide initiator, UV light |

| Phenylacetylene | (E)-1-Chloro-2-phenyl-2-((3-cyclopropylpropyl)sulfonyl)ethene | Radical initiator |

Note: This table is illustrative and based on general reactivity patterns. Actual product distributions would require experimental verification.

Electrophilic Reactivity and Functionalization

The sulfur atom in this compound is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This allows the compound to react with a variety of nucleophiles.

In the presence of a Lewis acid catalyst, this compound can act as an electrophile in addition reactions with unsaturated compounds. magtech.com.cn The Lewis acid coordinates to one of the oxygen atoms of the sulfonyl group, further increasing the electrophilicity of the sulfur atom and facilitating the attack by the nucleophilic π-system of the alkene or alkyne. This typically leads to the formation of a carbocationic intermediate, which is then trapped by the chloride ion.

With imines, alkanesulfonyl chlorides can react to form β-sultams or other products depending on the structure of the imine and the reaction conditions. researchgate.net The reaction is initiated by the nucleophilic attack of the imine nitrogen on the sulfonyl sulfur.

While specific annulation or cycloaddition reactions involving this compound are not reported, sulfonyl chlorides, in general, can participate in such reactions. For instance, under basic conditions, alkanesulfonyl chlorides can eliminate HCl to form highly reactive sulfene intermediates (RCH=SO₂). These sulfenes can then undergo [2+2] cycloaddition reactions with enamines or other electron-rich alkenes to form four-membered thietane (B1214591) 1,1-dioxides.

The Friedel-Crafts sulfonylation is a classic electrophilic aromatic substitution reaction. In this reaction, a sulfonyl chloride reacts with an aromatic compound in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). The Lewis acid activates the sulfonyl chloride, generating a sulfonyl cation or a highly polarized complex that acts as the electrophile. researchgate.net This electrophile is then attacked by the electron-rich aromatic ring, leading to the formation of an aryl sulfone after the loss of a proton.

For this compound, the reaction with an aromatic substrate like benzene (B151609) would be expected to yield (3-cyclopropylpropyl)(phenyl)sulfone. The reactivity of the aromatic substrate is crucial; electron-rich aromatic compounds will react more readily, while electron-deficient ones may be unreactive.

Hypothetical Product Yields in Friedel-Crafts Sulfonylation

This table illustrates the expected trend in reactivity for the Friedel-Crafts sulfonylation with this compound and various aromatic substrates.

| Aromatic Substrate | Expected Product | Relative Reactivity (Predicted) |

| Benzene | (3-Cyclopropylpropyl)(phenyl)sulfone | Moderate |

| Toluene | (3-Cyclopropylpropyl)(p-tolyl)sulfone | High |

| Anisole | (4-Methoxyphenyl)(3-cyclopropylpropyl)sulfone | Very High |

| Nitrobenzene | No reaction expected | Very Low |

Note: This table is a hypothetical representation. Actual yields and isomer distributions would need to be determined experimentally.

Influence of the Cyclopropyl (B3062369) Group on Reactivity

The cyclopropyl group, although located at the γ-position relative to the sulfonyl chloride moiety, can exert subtle stereoelectronic effects that may influence the reactivity of the molecule.

The cyclopropane (B1198618) ring possesses unique electronic properties. Its C-C bonds have a significant degree of p-character, allowing the ring to interact with adjacent carbocations, radicals, and π-systems through conjugation. This property is often described in terms of Walsh orbitals.

In the context of this compound, the primary influence of the cyclopropyl group would be through-bond inductive effects. As an alkyl group, it is generally considered to be electron-donating. This electron-donating nature, although attenuated by the three-carbon chain, could slightly modulate the electrophilicity of the sulfonyl sulfur.

In radical reactions, the cyclopropyl group is generally stable. However, if a radical were to form on the carbon atom adjacent to the ring (the β-position), it could potentially lead to ring-opening of the cyclopropylmethyl radical, a well-known phenomenon. In the case of the 3-cyclopropylpropane-1-sulfonyl radical, the radical is centered on the sulfur atom, and the cyclopropyl group is remote, making such rearrangements unlikely.

During electrophilic reactions that proceed through carbocationic intermediates, the cyclopropyl group at the γ-position is too distant to provide significant direct stabilization to a carbocation formed at the α- or β-position of the propane (B168953) chain. Therefore, its electronic influence is expected to be minimal in such cases.

Applications in Advanced Organic Synthesis and Chemical Biology Research

Strategic Role as a Key Building Block in Complex Molecule Synthesis

3-Cyclopropylpropane-1-sulfonyl chloride serves as a versatile building block in the synthesis of complex organic molecules, valued for its ability to introduce the unique cyclopropyl (B3062369) moiety into a variety of molecular frameworks. This functional group can impart desirable physicochemical and pharmacological properties to the target compounds.

The reaction of this compound with primary or secondary amines is a direct method for constructing sulfonamide linkages. This is particularly significant in medicinal chemistry, where the sulfonamide group is a key pharmacophore in numerous therapeutic agents. The cyclopropyl group can influence the biological activity and selectivity of these compounds. For instance, a related precursor, 3-chloropropane sulfonyl chloride, is utilized in a multi-step synthesis to produce cyclopropyl sulfonamide, a versatile building block for many biologically active compounds. google.com This process involves the initial formation of an N-substituted-(3-chloro)propyl sulfonamide, followed by a ring-closing reaction to form the cyclopropane (B1198618) ring. google.com This highlights the utility of such precursors in accessing cyclopropyl-containing sulfonamides.

The general synthesis of sulfonamides from sulfonyl chlorides is a well-established and robust reaction, allowing for the coupling of a wide array of amines to the sulfonyl group. The reactivity of this compound is analogous to other aliphatic sulfonyl chlorides, readily undergoing nucleophilic attack by amines to furnish the corresponding sulfonamides.

Table 1: Examples of Sulfonamide Synthesis from Related Sulfonyl Chlorides

| Amine Reactant | Sulfonyl Chloride Precursor | Product | Application Context | Reference |

| tert-Butylamine (B42293) | 3-Chloropropane sulfonyl chloride | N-tert-Butyl-(3-chloro)propyl sulfonamide | Intermediate in cyclopropyl sulfonamide synthesis | google.com |

| Various amines | Arenesulfonyl chlorides | Various arylsulfonamides | General synthetic methodology | N/A |

Beyond sulfonamides, this compound is a precursor for the synthesis of functionalized sulfones and sulfonates. Sulfones are important structural motifs in medicinal and materials chemistry. The synthesis of sulfones can be achieved through various methods, including the reaction of sulfonyl chlorides with organometallic reagents. While specific examples with this compound are not extensively detailed in the provided search results, the general reactivity of sulfonyl chlorides suggests its applicability in such transformations. For instance, the reaction with Grignard reagents or organocuprates would lead to the formation of cyclopropylpropyl sulfones.

Sulfonates, on the other hand, are typically prepared by reacting the sulfonyl chloride with an alcohol in the presence of a base. These sulfonate esters are excellent leaving groups in nucleophilic substitution and elimination reactions. The preparation of cyclopropylpropyl sulfonates from this compound would provide a means to introduce the cyclopropylpropyl group into molecules via subsequent reactions with nucleophiles.

Table 2: General Reactions for the Preparation of Sulfones and Sulfonates

| Reactant | Product Type | General Reaction Scheme |

| Organometallic Reagent (e.g., Grignard) | Sulfone | R-SO₂Cl + R'-MgBr → R-SO₂-R' |

| Alcohol | Sulfonate | R-SO₂Cl + R'-OH → R-SO₂-OR' |

A key application of precursors like 3-chloropropane sulfonyl chloride is in the synthesis of cyclopropyl sulfonamide. google.com This process underscores the role of the three-carbon chain in facilitating the formation of the cyclopropane ring. The synthesis involves the reaction with tert-butylamine to form N-tert-butyl-3-chloropropyl sulfonamide, which then undergoes a base-mediated intramolecular cyclization to yield the cyclopropane sulfonic acid tert-butylamide. google.com Subsequent deprotection of the tert-butyl group furnishes the final cyclopropyl sulfonamide. This multi-step synthesis demonstrates the strategic use of a functionalized propane (B168953) sulfonyl chloride to construct a cyclopropyl-containing building block.

Contributions to Methodological Development in Organic Chemistry

The unique reactivity of sulfonyl chlorides, including this compound, has led to their use in the development of new synthetic methodologies, such as in protecting group chemistry and metal-catalyzed reactions.

Sulfonyl groups are recognized as effective protecting groups for amines. youtube.com The reaction of an amine with a sulfonyl chloride, such as this compound, in the presence of a base, leads to the formation of a stable sulfonamide. This transformation effectively "protects" the amine functionality by reducing its nucleophilicity and basicity, allowing other chemical transformations to be carried out on the molecule without affecting the amino group. The cyclopropylsulfonyl group, once installed, would be stable to a range of reaction conditions. Deprotection, or removal of the sulfonyl group, can typically be achieved under reductive conditions.

While less common, sulfonyl chlorides can also be used to protect alcohols by converting them into sulfonate esters. However, this is often done to activate the hydroxyl group as a good leaving group rather than for protection in the traditional sense. For the purpose of masking the reactivity of an alcohol, other protecting groups like silyl (B83357) ethers are more commonly employed. masterorganicchemistry.comlibretexts.org

Table 3: General Strategy for Amine Protection using Sulfonyl Chlorides

| Functional Group | Protecting Group Reagent | Protected Functional Group | General Deprotection Conditions |

| Amine (R-NH₂) | R'-SO₂Cl | Sulfonamide (R-NH-SO₂-R') | Reductive cleavage (e.g., dissolving metal reduction) |

Sulfonyl chlorides have emerged as versatile electrophilic partners in a variety of metal-catalyzed cross-coupling reactions. These reactions offer powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. While specific examples detailing the use of this compound in this context are not prevalent in the provided search results, its potential for such applications can be inferred from the general reactivity of sulfonyl chlorides.

Several well-established cross-coupling reactions could potentially utilize this compound:

Suzuki-Miyaura Coupling: This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. wikipedia.orgyonedalabs.comlibretexts.org The scope of this reaction has been expanded to include other electrophiles, and the use of sulfonyl chlorides has been explored.

Stille Coupling: The Stille reaction is a palladium-catalyzed cross-coupling of an organotin compound with an organohalide or pseudohalide. organic-chemistry.orgwikipedia.orgnrochemistry.com The potential for using sulfonyl chlorides as coupling partners has been recognized.

Negishi Coupling: This reaction involves the palladium- or nickel-catalyzed coupling of an organozinc compound with an organohalide. wikipedia.orgorganic-chemistry.orgchem-station.comyoutube.com The high reactivity and functional group tolerance of organozinc reagents make this a powerful tool in synthesis.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.com

The integration of this compound into these reactions would provide a novel route to introduce the cyclopropylpropylsulfonyl moiety into a wide range of organic molecules, further expanding its utility as a synthetic building block.

Table 4: Overview of Potential Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Typical Organometallic Reagent | Typical Electrophile | Catalyst System | Potential Product with this compound |

| Suzuki-Miyaura | Organoboron (e.g., R-B(OH)₂) | Organohalide | Palladium catalyst | Cyclopropylpropyl-R |

| Stille | Organotin (e.g., R-SnBu₃) | Organohalide | Palladium catalyst | Cyclopropylpropyl-R |

| Negishi | Organozinc (e.g., R-ZnCl) | Organohalide | Palladium or Nickel catalyst | Cyclopropylpropyl-R |

| Sonogashira | Terminal Alkyne | Organohalide | Palladium and Copper catalysts | Cyclopropylpropyl-alkyne |

Utility in Chemical Biology Probes and Tools (Emphasis on Chemical Utility)

The chemical properties of this compound, particularly the reactivity of the sulfonyl chloride group, make it a valuable tool in the fields of advanced organic synthesis and chemical biology. Its utility is most pronounced in the development of electrophilic probes for studying biological systems and in the construction of diverse compound libraries for drug discovery.

Design Considerations for Electrophilic Probes based on Sulfonyl Chlorides

Electrophilic probes are indispensable tools in chemical biology for the identification and characterization of protein function. These probes typically consist of a reactive electrophilic "warhead" that forms a covalent bond with a nucleophilic amino acid residue on a target protein, and a recognition element that directs the probe to a specific protein or class of proteins. The design of such probes based on sulfonyl chlorides, including this compound, involves several key chemical considerations.

The primary functional component of these probes is the sulfonyl chloride moiety (–SO₂Cl). This group is a potent electrophile due to the electron-withdrawing nature of the two oxygen atoms and the chlorine atom, which makes the sulfur atom highly susceptible to nucleophilic attack. fiveable.me The chlorine atom serves as a good leaving group, facilitating the reaction with nucleophilic side chains of amino acids such as lysine, serine, threonine, tyrosine, and cysteine. enamine.netthermofisher.com This reaction results in the formation of a stable covalent sulfonamide or sulfonate ester bond, which permanently labels the target protein. thermofisher.com

When designing a probe using this compound, the 3-cyclopropylpropane portion of the molecule acts as the recognition element or as a scaffold to which a more complex recognition element can be attached. The cyclopropyl group can influence the probe's physicochemical properties, such as lipophilicity and metabolic stability. These properties are critical for cell permeability and target engagement in a biological environment. The design process must balance the reactivity of the sulfonyl chloride warhead with the selectivity conferred by the rest of the molecule to ensure that the probe reacts specifically with the intended target and not indiscriminately with other biomolecules.

While highly reactive, sulfonyl chlorides can be prone to hydrolysis in aqueous environments. molport.com This is a critical consideration for probes intended for use in living cells or aqueous buffers. Therefore, the design may involve modulating the reactivity of the sulfonyl chloride, for instance, through steric hindrance or by using it in less aqueous-miscible solvents for certain applications. For in vivo applications, more stable analogs like sulfonyl fluorides are often preferred, but sulfonyl chlorides remain highly valuable for in vitro studies and for the synthesis of probes. enamine.netnih.gov

Development of Chemically Reactive Moieties for Compound Libraries

The creation of compound libraries is a cornerstone of modern drug discovery, allowing for the high-throughput screening of thousands of molecules to identify new therapeutic leads. This compound is an excellent building block for the synthesis of such libraries due to the reliable and high-yielding reactivity of the sulfonyl chloride group. enamine.net

The primary application of sulfonyl chlorides in library synthesis is the production of diverse sulfonamide libraries. enamine.netsoton.ac.uk Sulfonamides are a well-established pharmacophore found in a wide range of clinically approved drugs. mdpi.com The synthesis of a sulfonamide library using this compound would involve reacting it with a collection of diverse primary and secondary amines. molport.commdpi.com This reaction is typically robust and proceeds under mild conditions, making it amenable to parallel synthesis techniques used in library production. enamine.net

The diversity of the resulting library is generated by varying the structure of the amine coupling partner. By employing a large and varied set of amines, a library of 3-cyclopropylpropane sulfonamides with a wide range of chemical and physical properties can be rapidly assembled. This diversity increases the probability of identifying a compound with the desired biological activity.

Analytical Methodologies for Characterization and Reaction Monitoring

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in 3-Cyclopropylpropane-1-sulfonyl chloride.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound, providing precise information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

¹H NMR: The proton NMR spectrum for this compound is expected to show distinct signals corresponding to the different sets of non-equivalent protons in the cyclopropyl (B3062369) and propyl chain moieties. The electron-withdrawing nature of the sulfonyl chloride group causes a significant downfield shift for the protons on the adjacent carbon.

Protons on C1 (α to SO₂Cl): These protons are the most deshielded due to the strong inductive effect of the sulfonyl chloride group and are expected to appear as a triplet at approximately 3.6-3.8 ppm. acdlabs.com

Protons on C2 (β to SO₂Cl): These protons will appear as a multiplet further upfield, likely in the range of 2.0-2.2 ppm.

Protons on C3 (γ to SO₂Cl): These protons, adjacent to the cyclopropyl group, would resonate as a triplet around 1.5-1.7 ppm.

Cyclopropyl Protons: The methine proton on the cyclopropyl ring attached to the propyl chain and the methylene (B1212753) protons within the ring will produce complex multiplets at the most upfield region of the spectrum, typically between 0.2 and 1.0 ppm. chemicalbook.com

¹³C NMR: The carbon NMR spectrum provides complementary information, with each unique carbon atom giving a distinct signal. The carbon attached to the sulfonyl chloride group will be the most downfield signal.

| Carbon Position | Expected ¹H Chemical Shift (ppm) | Splitting Pattern | Expected ¹³C Chemical Shift (ppm) |

| -CH₂-SO₂Cl | 3.6 - 3.8 | Triplet (t) | 60 - 65 |

| -CH₂-CH₂-SO₂Cl | 2.0 - 2.2 | Multiplet (m) | 25 - 30 |

| Cyclopropyl-CH₂- | 1.5 - 1.7 | Triplet (t) | 30 - 35 |

| Cyclopropyl CH | 0.6 - 1.0 | Multiplet (m) | 10 - 15 |

| Cyclopropyl CH₂ | 0.2 - 0.5 | Multiplet (m) | 4 - 8 |

Note: The data in this table are predicted values based on the structure of this compound and known chemical shifts for similar functional groups.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule, particularly the sulfonyl chloride (-SO₂Cl) group. acdlabs.com The IR spectrum of this compound is expected to exhibit strong, characteristic absorption bands that confirm the presence of this group.

The most prominent absorptions are due to the asymmetric and symmetric stretching vibrations of the S=O bonds. Additionally, the S-Cl stretching frequency can be observed.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Asymmetric SO₂ Stretch | 1370 - 1410 | Strong |

| Symmetric SO₂ Stretch | 1166 - 1204 | Strong |

| C-H Stretch (Alkyl) | 2800 - 3000 | Medium-Strong |

| S-Cl Stretch | ~375 | Strong |

Source: Data derived from typical frequency ranges for sulfonyl chlorides. acdlabs.comcdnsciencepub.com

The presence of strong bands in the 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹ regions is a definitive indicator of the sulfonyl group. acdlabs.com

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. The monoisotopic mass of the compound is 182.01683 Da. uni.lu

High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule with high accuracy. The mass spectrum would show the molecular ion peak [M]⁺. Due to the natural abundance of the ³⁷Cl isotope, a characteristic [M+2]⁺ peak at approximately one-third the intensity of the [M]⁺ peak would be observed, confirming the presence of one chlorine atom.

Predicted adducts and their mass-to-charge ratios (m/z) are useful for identifying the compound in various MS ionization modes.

| Adduct | Predicted m/z |

| [M+H]⁺ | 183.02411 |

| [M+Na]⁺ | 205.00605 |

| [M-H]⁻ | 181.00955 |

| [M+NH₄]⁺ | 200.05065 |

Source: PubChemLite. uni.lu

Common fragmentation pathways for alkanesulfonyl chlorides include the loss of the chlorine atom (Cl) or the entire sulfonyl chloride group.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are indispensable for separating this compound from reaction mixtures, starting materials, and byproducts, as well as for accurately assessing its purity.

Gas chromatography (GC) is a suitable technique for the analysis of volatile compounds like this compound. It is often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. rsc.org

However, a significant consideration for the GC analysis of sulfonyl chlorides is their potential for thermal degradation in the high-temperature environment of the GC injector port. core.ac.uk This can lead to the formation of corresponding chlorides and other decomposition products, resulting in inaccurate quantification. core.ac.uk To mitigate this, analysis may require optimization of injector temperature or derivatization of the sulfonyl chloride into a more thermally stable analogue, such as a sulfonamide, prior to analysis. core.ac.uknih.gov

Typical GC-MS methods for sulfonyl chlorides involve using a capillary column, such as one with a poly(5% phenyl/95% methylsiloxane) stationary phase, with helium as the carrier gas. rsc.orgcore.ac.uk

High-Performance Liquid Chromatography (HPLC) is a robust and versatile method for the purity assessment of this compound, particularly given the compound's reactivity and potential thermal instability. patsnap.com

A reversed-phase HPLC method would be the most common approach. This typically involves a C18 stationary phase column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water or an aqueous buffer. researchgate.net Detection is commonly achieved using an ultraviolet (UV) detector, as the sulfonyl chloride group provides sufficient chromophore for detection at low wavelengths (e.g., 200-230 nm). patsnap.comresearchgate.net

HPLC offers the advantage of performing separations at ambient temperature, thus avoiding the degradation issues that can be encountered in GC. This makes it a more reliable method for accurately determining the purity of sulfonyl chlorides and for monitoring the progress of reactions in which they are involved. patsnap.com

Quantitative Determination Methods for Sulfonyl Chlorides

The quantification of sulfonyl chlorides like this compound can be effectively achieved through titrimetric methods based on their reaction with primary or secondary amines. This reaction, which forms the basis of the Hinsberg test for distinguishing amines, is a rapid and stoichiometric conversion to the corresponding sulfonamide, releasing one equivalent of hydrogen chloride (HCl). wikipedia.orgbyjus.comrsc.org

The fundamental reaction is as follows:

R-SO₂Cl + 2 R'NH₂ → R-SO₂NHR' + R'NH₃⁺Cl⁻

A common and effective strategy for quantification is back titration . mt.comausetute.com.aualevelh2chemistry.com This indirect approach is often preferred because it can yield more accurate results, especially if the primary reaction is slow or if a suitable indicator for direct titration is not available. ausetute.com.au

Principle of Back Titration:

A precisely weighed sample of the sulfonyl chloride is treated with a known excess amount of a standardized amine solution, such as 3-chloroaniline.

The amine reacts with the sulfonyl chloride in a 2:1 molar ratio, with one mole of amine forming the sulfonamide and the second mole neutralizing the HCl produced.

After the reaction is complete, the unreacted (excess) amine is determined by titrating it with a standardized solution of a strong acid, like hydrochloric acid. researchgate.net

The amount of amine that reacted with the sulfonyl chloride is calculated by subtracting the amount of excess amine from the initial amount added.

From this, the quantity and purity of the original sulfonyl chloride sample can be calculated.

Example Reaction with 3-Chloroaniline:

Step 1 (Reaction): C₃H₅(CH₂)₃SO₂Cl + 2 (3-ClC₆H₄NH₂) → C₃H₅(CH₂)₃SO₂NH(C₆H₄Cl) + [3-ClC₆H₄NH₃]⁺Cl⁻ (this compound) + (Excess 3-Chloroaniline) → (N-(3-chlorophenyl)-3-cyclopropylpropane-1-sulfonamide) + (3-Chloroanilinium chloride)

Step 2 (Back Titration): (3-ClC₆H₄NH₂) (excess) + HCl (titrant) → [3-ClC₆H₄NH₃]⁺Cl⁻

The endpoint of the back titration can be detected using a suitable indicator or, for greater precision, by potentiometric titration, which monitors the change in potential or pH as the acid titrant is added. rsc.org

| Step | Reagents Involved | Purpose |

| 1. Reaction | This compound, Known excess of 3-Chloroaniline | To ensure complete consumption of the analyte (sulfonyl chloride). |

| 2. Titration | Unreacted 3-Chloroaniline, Standardized Hydrochloric Acid | To determine the amount of excess 3-Chloroaniline. |

| 3. Calculation | Initial moles of amine - Excess moles of amine | To find the moles of amine that reacted with the sulfonyl chloride. |

| 4. Final Result | Moles of reacted amine / 2 | To determine the moles and purity of the initial sulfonyl chloride sample. |

The presence of water is a critical quality parameter for sulfonyl chlorides, as they are susceptible to hydrolysis, which degrades the material and produces corrosive hydrochloric and sulfonic acids. Karl Fischer (KF) titration is the benchmark method for the determination of water content in a vast array of substances, including sulfonyl chlorides. researchgate.netkem.kyoto It is highly specific to water and can detect moisture at levels ranging from parts per million (ppm) to 100%. news-medical.net

The Karl Fischer reaction is based on the oxidation of sulfur dioxide by iodine in the presence of water:

H₂O + I₂ + SO₂ + CH₃OH + 3 RN → 2 [RNH]⁺I⁻ + [RNH]⁺SO₄CH₃⁻ (where RN is a base)

The titration reaches its endpoint when all the water in the sample has been consumed, and a slight excess of iodine is detected, typically by a bivoltammetric indicator electrode. news-medical.net There are two main types of Karl Fischer titration: volumetric and coulometric. machinerylubrication.commetrohm.com

Volumetric Karl Fischer Titration: In this method, a KF reagent containing a known concentration of iodine is added to the sample (dissolved in a suitable anhydrous solvent) via an automated burette. The volume of titrant consumed is used to calculate the water content. metrohm.comcscscientific.com This technique is generally best suited for samples with a higher moisture content, typically in the range of 0.1% to 100%. metrohm.com

Coulometric Karl Fischer Titration: For samples with very low moisture content (e.g., 1 ppm to 1%), the coulometric method offers superior sensitivity and accuracy. machinerylubrication.commetrohm.com In this technique, the iodine required for the reaction is not added volumetrically but is generated electrochemically in situ from an iodide-containing reagent in the titration cell. cscscientific.com The amount of water is determined by measuring the total charge (in coulombs) required to generate enough iodine to reach the endpoint. machinerylubrication.com

Application to Sulfonyl Chlorides: Studies have demonstrated that Karl Fischer titration is a highly accurate method for determining the water content in various aromatic sulfonyl chlorides. researchgate.net The method is generally applicable to most sulfonyl chlorides, although compounds with strong electron-withdrawing substituents may present challenges. researchgate.net For this compound, a direct titration in a suitable anhydrous solvent would be the standard approach. Given that sulfonyl chlorides are typically expected to have very low moisture content, the coulometric method is often the more appropriate choice. machinerylubrication.com

| Feature | Volumetric KF Titration | Coulometric KF Titration |

| Principle | Iodine is added via a burette. | Iodine is generated electrochemically. cscscientific.com |

| Typical Range | 0.1% to 100% water content. metrohm.com | 0.0001% (1 ppm) to 1% water content. metrohm.com |

| Sensitivity | Lower | Higher, ideal for trace moisture. news-medical.net |

| Reagent | Titrant with known concentration. Titer must be determined regularly. | Anolyte/Catholyte solution containing iodide. No titer determination needed. news-medical.net |

| Best For | Samples with moderate to high moisture levels. | Samples with very low moisture levels, like this compound. |

| Potential Issues | Side reactions with sample components. | Side reactions; pH of the reagent must be maintained between 5 and 7. kem.kyoto |

Theoretical and Computational Studies

Electronic Structure and Bonding Analysis of the Sulfonyl Chloride Moiety

The sulfonyl chloride group (-SO₂Cl) is a highly reactive electrophilic functional group central to the chemistry of 3-cyclopropylpropane-1-sulfonyl chloride. fiveable.me Computational studies on analogous sulfonyl systems provide a robust framework for understanding its electronic properties. acs.org The sulfur atom in the sulfonyl group is tetrahedral, bonded to two oxygen atoms, a chlorine atom, and the carbon of the propyl chain. wikipedia.org

Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for elucidating the electronic landscape of molecules. nih.govresearchgate.net For the sulfonyl chloride group, these calculations reveal a highly polarized electronic structure.

Molecular Orbitals (MOs): The frontier molecular orbitals (HOMO and LUMO) dictate a molecule's reactivity. For a simple alkanesulfonyl chloride, the Highest Occupied Molecular Orbital (HOMO) is typically associated with the lone pair electrons of the chlorine and oxygen atoms. The Lowest Unoccupied Molecular Orbital (LUMO) is predominantly the antibonding σ* orbital of the S-Cl bond. This low-lying LUMO makes the sulfur atom highly susceptible to nucleophilic attack, as donation of electron density into this orbital facilitates the cleavage of the S-Cl bond. fiveable.meresearchgate.net

Below is a representative table of calculated partial atomic charges for a model alkanesulfonyl chloride, illustrating the charge distribution.

| Atom | Calculated Partial Charge (a.u.) |

| S | +1.2 to +1.5 |

| O | -0.7 to -0.9 |

| Cl | -0.2 to -0.4 |

| C (alpha to S) | -0.1 to +0.1 |

Note: These values are illustrative, based on typical DFT calculations for similar structures, and represent the expected charge distribution.

Conformational Analysis and Molecular Dynamics of the Cyclopropylpropane Chain

The 3-cyclopropylpropane portion of the molecule provides significant conformational flexibility, which can be explored using computational methods like molecular dynamics (MD) simulations. conceptdraw.com This chain consists of rotations around two key single bonds (C1-C2 and C2-C3 of the propane (B168953) unit) and the bond connecting the propane chain to the cyclopropyl (B3062369) ring.

Conformational Analysis: The potential energy surface of the cyclopropylpropane chain is characterized by several local minima corresponding to different staggered conformations (rotamers). masterorganicchemistry.com The lowest energy conformation would likely feature a staggered arrangement along the C-C bonds to minimize torsional strain. masterorganicchemistry.com The cyclopropyl group itself is rigid, but its orientation relative to the alkyl chain is a key conformational variable. openstax.org Studies on similar substituted cyclopropanes show that electronic interactions between the cyclopropane's Walsh orbitals and adjacent groups can influence conformational preferences. nih.gov

Molecular Dynamics (MD): MD simulations can model the dynamic behavior of the chain over time at various temperatures. These simulations would reveal the accessible conformations, the energy barriers between them, and the timescale of conformational interconversions. drexel.edu For a flexible chain like cyclopropylpropane, one would expect rapid interconversion between rotamers at room temperature. The simulation would track dihedral angles to map the conformational landscape and identify the most populated (i.e., most stable) states.

An illustrative potential energy diagram for rotation around a C-C bond in the propane chain is shown below.

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |

| 0 | 3.4 - 4.0 | Eclipsed |

| 60 | 0 | Staggered |

| 120 | 3.4 - 4.0 | Eclipsed |

| 180 | 0 | Staggered |

Note: Energy values are typical for alkane C-C bond rotations and illustrate the energetic preference for staggered conformations.

Reaction Pathway Calculations and Transition State Modeling for Key Transformations

The primary reaction of sulfonyl chlorides is nucleophilic substitution at the sulfur atom. wikipedia.org Computational chemistry allows for the detailed modeling of these reaction pathways to determine mechanisms and activation energies. nih.gov

Mechanism: For most sulfonyl chlorides reacting with nucleophiles, DFT calculations have shown that the reaction proceeds via a concerted bimolecular nucleophilic substitution (Sₙ2-type) mechanism. nih.govnih.govresearchgate.net This involves the nucleophile attacking the electrophilic sulfur atom, leading to a single trigonal bipyramidal transition state where the nucleophile is forming a bond and the chloride ion is breaking its bond with sulfur. cdnsciencepub.comrsc.org An alternative stepwise addition-elimination mechanism, involving a pentacoordinate intermediate, has been computationally shown to be operative for sulfonyl fluorides but is generally higher in energy for chlorides. nih.govdntb.gov.ua